(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring dichlorophenyl and trifluoromethyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst. This reaction proceeds under mild conditions, often at room temperature, and yields the desired chiral alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products Formed
Oxidation: 2,4-dichlorophenyl trifluoromethyl ketone.
Reduction: 2,4-dichlorophenyl trifluoromethane.
Substitution: 2,4-dichlorophenyl trifluoromethyl chloride.
Scientific Research Applications
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antifungal and antibacterial properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism by which (1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to increased efficacy .
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride .
- 2-(3,4-Dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide .
- 2,4-Dichlorophenyl isothiocyanate .
Uniqueness
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research and development, where these properties can enhance drug efficacy and bioavailability .
Properties
Molecular Formula |
C8H5Cl2F3O |
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Molecular Weight |
245.02 g/mol |
IUPAC Name |
(1S)-1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1 |
InChI Key |
PVMHQZFWMAORFX-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)O |
Origin of Product |
United States |
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